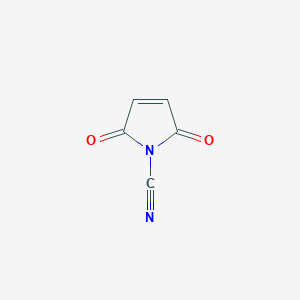

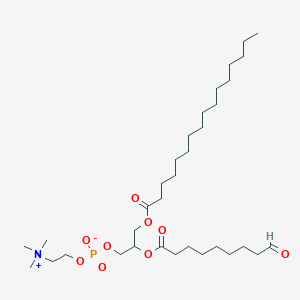

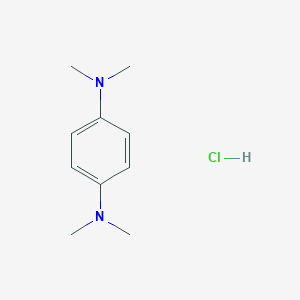

![molecular formula C5H7N3Na2O4 B163774 Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate CAS No. 178948-42-0](/img/structure/B163774.png)

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate”, also known as PROLI NONOate, is a proline derivative . It has a molecular formula of C5H7N3Na2O4 and a molecular weight of 219.11 g/mol .

Molecular Structure Analysis

The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes two sodium atoms, an oxidoimino group, and a carboxylate group . The InChI string and SMILES notation provide more detailed information about its structure .Physical And Chemical Properties Analysis

The compound has several computed properties, including a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . It also has a topological polar surface area of 108 Ų and a complexity of 211 .Aplicaciones Científicas De Investigación

Drug Discovery

Field

Medicinal Chemistry

Application

Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Method of Application

The pyrrolidine ring is used to efficiently explore the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Results

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of Spiro Heterocycles

Field

Organic Chemistry

Application

Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity .

Method of Application

Many synthetic methodologies have been established for the construction of spirocyclic compounds .

Results

These spiro heterocycles have shown promising biological activity, making them of special interest in medicinal chemistry .

Selective Synthesis of Pyrrolidin-2-ones

Application

A selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines .

Method of Application

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .

Results

This method provides a new approach to the synthesis of pyrrolidin-2-ones .

Pyrrolidine Derivatives in Drug Discovery

Application

Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . These derivatives are characterized by the pyrrolidine ring and exhibit target selectivity .

Method of Application

The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Results

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of 3-Iodopyrroles

Application

A selective synthesis of 3-iodopyrroles via the cascade reactions of N-substituted piperidines .

Method of Application

The formation of 3-iodopyrroles involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination and aromatization .

Results

This method provides a new approach to the synthesis of 3-iodopyrroles .

Pyrrolidine in Stroke Therapeutics

Field

Neuropharmacology

Application

A novel nitrone derivative of tetramethylpyrazine (TMP), 2- [ [ (1,1-dimethylethyl)oxidoimino]methyl]-3,5,6-trimethylpyrazine (TBN), has been found to be a potent candidate compound for ischemic stroke treatment .

Method of Application

TBN is currently in preclinical development as a stroke therapeutic . The specific methods of application or experimental procedures are not detailed in the source.

Results

While the specific results or outcomes obtained are not detailed in the source, the compound is described as a potent candidate for ischemic stroke treatment .

Propiedades

IUPAC Name |

disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIOFDWWAQUTIZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3Na2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

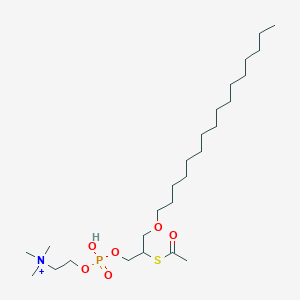

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)

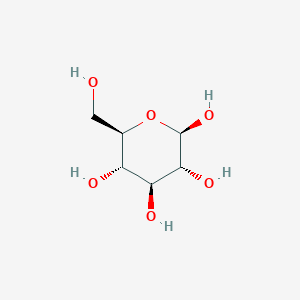

![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)

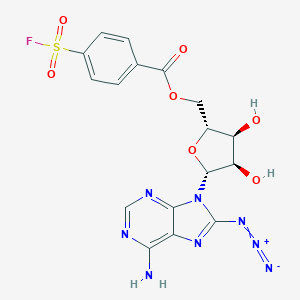

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)